8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

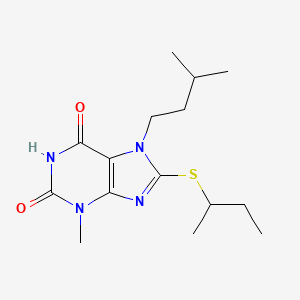

8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core with specific substitutions:

- Position 3: A methyl group.

- Position 7: An isopentyl (3-methylbutyl) chain.

- Position 8: A sec-butylthio (butan-2-ylsulfanyl) group.

Its molecular formula is C₁₆H₂₄N₄O₂S, and it is structurally related to caffeine and theophylline but modified to explore diverse pharmacological profiles.

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-6-10(4)22-15-16-12-11(19(15)8-7-9(2)3)13(20)17-14(21)18(12)5/h9-10H,6-8H2,1-5H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYKHMHOEHHAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the purine core, followed by the introduction of the sec-butylthio and isopentyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The compound can undergo nucleophilic substitution reactions where the sec-butylthio or isopentyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Receptor Affinity : In related 3,7-dimethylpurine-2,6-diones, substituents at position 8 (e.g., 2,3-dichlorophenylpiperazine) drastically affect 5-HT6/D2 receptor binding. For example, compound 15 (Ki(D2) = 1 nM) outperforms analogs with simpler substituents .

- Synthetic Utility : Chloro and phenyl groups at position 8 enable cross-coupling reactions, as seen in Suzuki-Miyaura protocols .

Table 2: Receptor Binding and Functional Data

Key Insights :

Table 3: Melting Points and Spectral Data

Synthetic Notes:

Biological Activity

Chemical Structure and Properties

The molecular formula of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is . It belongs to a class of compounds known as purines, which are essential components of nucleic acids and have various roles in cellular metabolism.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.44 g/mol |

| CAS Number | Not widely reported |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Adenosine Receptors : This compound may act as an antagonist or modulator for adenosine receptors (A1, A2A), which play critical roles in neurotransmission and cardiovascular function.

- Inhibition of Enzymes : It has been suggested that similar purine derivatives can inhibit enzymes such as phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling pathways.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas:

- Cardiovascular Diseases : Due to its interaction with adenosine receptors, the compound may have implications in treating conditions like arrhythmias and heart failure.

- Neuroprotective Effects : Modulation of adenosine receptors can also be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Cardiovascular Effects

A study published in the Journal of Cardiovascular Pharmacology investigated the effects of purine derivatives on heart rate and contractility. The results indicated that compounds similar to this compound significantly reduced heart rate and improved myocardial contractility in animal models .

Study 2: Neuroprotective Properties

Another study highlighted the neuroprotective effects of purine derivatives in a mouse model of ischemic stroke. The administration of the compound resulted in reduced neuronal death and improved functional recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.